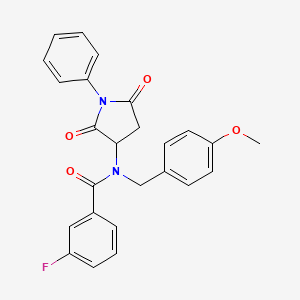![molecular formula C15H13N3O6S B5128959 1-[(2,5-dimethoxyphenyl)sulfonyl]-5-nitro-1H-benzimidazole](/img/structure/B5128959.png)
1-[(2,5-dimethoxyphenyl)sulfonyl]-5-nitro-1H-benzimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2,5-dimethoxyphenyl)sulfonyl]-5-nitro-1H-benzimidazole, commonly known as DBITC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer treatment. DBITC belongs to the family of benzimidazole derivatives and has been found to possess potent anticancer properties.
作用机制
The anticancer properties of DBITC are attributed to its ability to target multiple signaling pathways involved in cancer cell growth and survival. DBITC has been found to activate the JNK pathway, which leads to the phosphorylation of c-Jun and the induction of apoptosis. DBITC also inhibits the Akt/mTOR pathway, which is involved in cell growth and proliferation. Additionally, DBITC has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
DBITC has been found to modulate various biochemical and physiological processes in cancer cells. It has been shown to increase the production of reactive oxygen species (ROS), which leads to oxidative stress and cell death. DBITC has also been found to decrease the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL, while increasing the expression of pro-apoptotic proteins such as Bax and Bak. Moreover, DBITC has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in epigenetic regulation of gene expression.
实验室实验的优点和局限性
DBITC has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. DBITC is also stable under standard laboratory conditions and can be stored for long periods. However, DBITC has some limitations for lab experiments. It is highly reactive and can form adducts with other molecules, which can affect its activity. Moreover, DBITC has poor solubility in aqueous solutions, which can limit its use in in vitro assays.
未来方向
There are several future directions for research on DBITC. One area of research is to investigate the synergistic effects of DBITC with other anticancer agents. DBITC has been found to enhance the anticancer activity of cisplatin, doxorubicin, and paclitaxel in various cancer cell lines. Another area of research is to investigate the pharmacokinetics and pharmacodynamics of DBITC in vivo. Although DBITC has shown promising anticancer activity in vitro, its efficacy and safety in animal models and humans remain to be determined. Finally, the development of novel analogs of DBITC with improved solubility and bioavailability is another area of research that could lead to the discovery of more potent anticancer agents.
合成方法
DBITC can be synthesized using a multi-step process that involves the reaction of 2,5-dimethoxyaniline with sulfuryl chloride to form 2,5-dimethoxybenzenesulfonyl chloride. This intermediate product is then reacted with 5-nitro-1H-benzimidazole in the presence of a base to yield DBITC. The yield of DBITC can be improved by optimizing the reaction conditions such as the reaction temperature, time, and concentration of reagents.
科学研究应用
DBITC has been extensively studied for its anticancer properties. It has been found to induce apoptosis (programmed cell death) in various cancer cell lines, including breast, prostate, and colon cancer cells. DBITC has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase. Moreover, DBITC has been found to selectively target cancer cells while sparing normal cells, making it a promising candidate for cancer therapy.
属性
IUPAC Name |
1-(2,5-dimethoxyphenyl)sulfonyl-5-nitrobenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O6S/c1-23-11-4-6-14(24-2)15(8-11)25(21,22)17-9-16-12-7-10(18(19)20)3-5-13(12)17/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXEWLHGLPHTVMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)N2C=NC3=C2C=CC(=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dimethoxyphenyl)sulfonyl-5-nitrobenzimidazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,4-dimethylphenyl)-4-[2-(2,2-dimethylpropanoyl)hydrazino]-4-oxobutanamide](/img/structure/B5128876.png)
![3-phenyl-N-{1-[1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide](/img/structure/B5128880.png)
![N~2~-benzyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B5128892.png)


![4-chloro-3-ethoxy-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B5128933.png)



![4-[(1-ethyl-1H-indol-3-yl)methylene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5128964.png)

![1-methyl-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5128978.png)
![5-[(2-methylphenoxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B5128982.png)
![4-({[(6-methyl-4-pyrimidinyl)thio]acetyl}amino)benzoic acid](/img/structure/B5128987.png)